ethyl [(2Z)-2-({[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate
Description
Ethyl [(2Z)-2-({[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate is a heterocyclic compound featuring a phthalazine core substituted with a 4-oxo group and an isopropyl moiety at position 2. The structure also includes a thiazole ring connected via an acetyl imino linker and an ester-functionalized acetate side chain. Its structural complexity arises from the conjugation of multiple rings and functional groups, which influence its reactivity, stability, and interactions with biological targets .
Properties
Molecular Formula |
C20H22N4O4S |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(4-oxo-3-propan-2-ylphthalazin-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C20H22N4O4S/c1-4-28-18(26)9-13-11-29-20(21-13)22-17(25)10-16-14-7-5-6-8-15(14)19(27)24(23-16)12(2)3/h5-8,11-12H,4,9-10H2,1-3H3,(H,21,22,25) |
InChI Key |
QLGWWPXABLABBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C(C)C |
Origin of Product |
United States |
Preparation Methods
-
Condensation Reaction: : The synthesis typically involves a condensation reaction between an appropriate phthalazinone derivative (bearing the acetyl group) and a thiazole-containing compound. The imino group forms during this process.
-
Reagents and Conditions: : Specific reagents and conditions depend on the chosen synthetic route. For example, the reaction might occur in the presence of a base or acid catalyst.
- Industrial-scale production methods may involve modifications of the above synthetic routes, optimized for efficiency, yield, and safety.
Chemical Reactions Analysis
Reactivity: Ethyl [(2Z)-2-({[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate can undergo various reactions
Common Reagents: These reactions often involve reagents like oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines).
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and applications in organic synthesis.
Biology: Investigating its interactions with biological molecules (enzymes, receptors, etc.).
Medicine: Potential drug candidates due to its diverse pharmacophores.
Industry: Used as a building block for other compounds.
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets (e.g., enzymes, receptors) or pathways. Detailed studies are needed to elucidate this fully.
Comparison with Similar Compounds
Methyl 2-((3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
- Core Structure: Quinazolinone (instead of phthalazine) with a 3-methoxyphenyl substituent.
- Functional Groups: Thioether linkage (-S-) instead of an imino (-NH-) group.
- Synthesis: Prepared via green chemistry approaches using ethyl chloroacetate and sodium acetate in ethanol, yielding ~75% efficiency .
Ethyl-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl thio)acetate
- Core Structure: Quinazolinone with a phenyl group at position 3.
- Functional Groups : Thioether linkage and ester side chain.
- Key Data : Molecular ion peak at m/z = 340 (34.21% abundance) in mass spectrometry .
- Reactivity : Undergoes substitution reactions with hydrazine to form hydrazine derivatives, useful in synthesizing fused heterocycles .
Methyl [4-oxo-2-(2-phenylquinazolin-4-ylimino)thiazolidin-3-yl]acetate
- Core Structure: Thiazolidinone linked to quinazolinone via an imino group.
- Functional Groups: Ester and imino groups similar to the target compound.
- Synthesis : Requires multi-step condensation reactions, with lower yields (~60%) due to steric hindrance from the phenyl group .
Comparative Analysis
Structural and Electronic Features
- The isopropyl group offers steric bulk, which may reduce reactivity compared to phenyl or methoxyphenyl substituents .
Biological Activity
Ethyl [(2Z)-2-({[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Features
The compound consists of several notable components:
- Ethyl Acetate Backbone : Provides a stable structure for the compound.
- Thiazole Ring : Known for its reactivity and involvement in various biological processes.
- Phthalazinone Moiety : Often associated with anticancer properties.
These structural motifs suggest potential interactions with biological targets, making it a candidate for further investigation in drug development.
Biological Activities
Research indicates that compounds containing thiazole and phthalazinone structures exhibit a range of biological activities:
- Antimicrobial Properties : Thiazole derivatives are recognized for their ability to combat bacterial infections.
- Anticancer Activity : Phthalazinones have shown efficacy in inhibiting tumor growth and promoting apoptosis in cancer cells.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways.
Table 1: Biological Activities of Related Compounds
| Compound Type | Activity Type | Examples |
|---|---|---|
| Thiazole Derivatives | Antimicrobial | 2-Aminothiazole derivatives |
| Phthalazinones | Anticancer | Phthalazinone derivatives |
| Acetic Acid Esters | Solvents/Drug Delivery | Various ethyl esters |
The precise mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:
- Interaction with Cellular Receptors : The thiazole ring may interact with specific receptors or enzymes, leading to altered cellular signaling pathways.
- Induction of Apoptosis : The phthalazinone structure may promote programmed cell death in malignant cells.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to ethyl [(2Z)-2-{...}. Notable findings include:
- Study on Anticancer Effects : A recent study demonstrated that phthalazinone derivatives could significantly reduce tumor size in xenograft models by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Testing : Another investigation reported that thiazole-containing compounds exhibited potent antibacterial activity against Gram-positive bacteria, suggesting a viable path for developing new antibiotics .
- Inhibition Studies : Research has indicated that certain derivatives can inhibit key enzymes involved in the inflammatory response, highlighting their potential use in treating chronic inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
